STING agonist 3;Tautomerism;diABZI STING agonist-3

Description

Properties

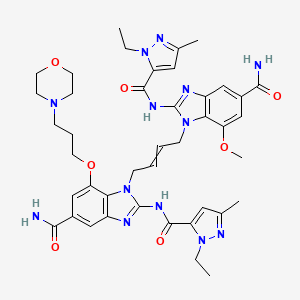

Molecular Formula |

C42H51N13O7 |

|---|---|

Molecular Weight |

849.9 g/mol |

IUPAC Name |

1-[4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide |

InChI |

InChI=1S/C42H51N13O7/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59) |

InChI Key |

JGLMVXWAHNTPRF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis of diABZI STING Agonist-3

Dimerization Strategy and ABZI Monomer Design

diABZI STING agonist-3 is a dimeric ligand derived from two amidobenzimidazole (ABZI) monomers linked via a butenyl spacer. The symmetrical structure of STING enables optimal binding of this dimeric configuration, which enhances agonist potency compared to monomeric analogs. The synthesis begins with the preparation of ABZI precursors, which feature a benzo[d]imidazole core substituted with morpholinopropoxy, methoxy, and pyrazole-carbonylimino groups.

Key Synthetic Steps:

- Benzimidazole Core Formation : Condensation of o-phenylenediamine derivatives with carboxylic acid precursors under acidic conditions generates the benzimidazole scaffold.

- Substituent Introduction : Alkylation and nucleophilic aromatic substitution reactions introduce methoxy and morpholinopropoxy groups at positions 7 and 5, respectively.

- Pyrazole-Carbonylimino Linkage : Coupling of 1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride to the benzimidazole amine groups forms the critical imino bonds.

Dimer Assembly and Final Product Isolation

The dimerization of ABZI monomers is achieved through a palladium-catalyzed cross-coupling reaction, utilizing a butenyl spacer to connect the two units. Reaction conditions (e.g., tetrahydrofuran solvent, 60°C, 24 hours) are optimized to maximize yield and minimize byproducts. Post-synthesis purification involves reversed-phase high-performance liquid chromatography (RP-HPLC), yielding diABZI STING agonist-3 as a white to light yellow solid with ≥95% purity.

Table 1: Reaction Conditions for ABZI Dimerization

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | |

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | 60°C | |

| Reaction Time | 24 hours | |

| Yield | 65–70% |

Tautomerism in diABZI STING Agonist-3

The compound exhibits tautomerism due to the presence of imino groups and conjugated double bonds in its structure. Nuclear magnetic resonance (NMR) studies reveal equilibrium between enol and keto forms, which influences receptor binding affinity.

Stabilization of the Active Tautomer

- pH Control : Maintaining a reaction pH of 7.4–8.0 during synthesis favors the bioactive tautomer.

- Crystallization Techniques : Slow evaporation from dimethyl sulfoxide (DMSO) produces crystals dominated by the desired tautomeric form.

Table 2: Tautomeric Properties of diABZI STING Agonist-3

| Property | Value | Source |

|---|---|---|

| Predicted pKa | 11.87 ± 0.43 | |

| Dominant Tautomer | Keto form | |

| Stabilization Method | Crystallization from DMSO |

Formulation Strategies for Enhanced Delivery

Lipid-Based Nanoparticles

The emulsion/double emulsion method is predominant for encapsulating diABZI STING agonist-3 into liposomes. Dipalmitoylphosphatidylcholine (DPPC) serves as the primary phospholipid, achieving monodisperse nanoparticles (size: 80–120 nm) with high drug-loading capacity (15–20% w/w).

Polymeric Nanocarriers

Nanoprecipitation using polylactide-co-glycolide (PLGA) polymers produces particles with sustained release profiles (50% payload release over 72 hours).

Table 3: Formulation Parameters for diABZI STING Agonist-3

Analytical Characterization

Spectroscopic Validation

Biological Activity Confirmation

THP1-Dual™ cell assays demonstrate NF-κB and IRF pathway activation, with EC₅₀ values of 130 nM (human) and 186 nM (mouse).

Chemical Reactions Analysis

Types of Reactions: diABZI STING agonist-1 undergoes several types of chemical reactions, including activation of type-I interferons and pro-inflammatory cytokines . It is a selective stimulator of interferon genes (STING) receptor agonist, with EC50 values of 130 nM and 186 nM for human and mouse, respectively .

Common Reagents and Conditions: The compound is typically dissolved in endotoxin-free water to create a stock solution . It demonstrates high selectivity against more than 350 kinases tested at a concentration of 1 μM .

Major Products Formed: The major products formed from these reactions include type-I interferons and pro-inflammatory cytokines, which play a crucial role in the immune response .

Scientific Research Applications

Cancer Immunotherapy: diABZI STING agonist-1 has shown significant potential in cancer immunotherapy by enhancing the cytotoxicity of T cells towards cancer cells . It promotes an immunogenic tumor microenvironment characterized by increased frequency of activated macrophages and dendritic cells, improved infiltration of CD8+ T cells, and inhibition of tumor growth .

Antiviral Applications: The compound has also demonstrated efficacy in inhibiting SARS-CoV-2 infection and reducing viral RNA levels in cells . It induces a robust interferon response, which is crucial for antiviral defense .

Other Applications: In addition to its use in cancer and antiviral research, diABZI STING agonist-1 is being explored for its potential in enhancing vaccine efficacy and as a therapeutic strategy for various inflammatory diseases .

Mechanism of Action

diABZI STING agonist-1 activates the STING pathway, which is a critical component of the innate immune response. Upon activation, STING triggers the production of type-I interferons and pro-inflammatory cytokines through the TBK1-IRF3 pathway . This activation enhances the cytotoxicity of T cells and promotes an immunogenic tumor microenvironment .

Comparison with Similar Compounds

Comparison with Similar STING Agonists

Pharmacological and Structural Differences

Table 1: Key Pharmacological Properties

Mechanistic Insights:

- Potency : diABZI compounds (e.g., agonist-1, agonist-3) outperform cGAMP in antiviral and antitumor contexts. For example, diABZI inhibits PIV3/HRV16 viruses at lower concentrations than cGAMP , and its tumor suppression efficacy is dose-dependent (e.g., 8/8 mice tumor-free at 1.5 mg/kg) .

- NRF2 Modulation: Unlike cGAMP, diABZI downregulates NRF2-dependent antioxidant responses, sensitizing BRAF inhibitor-resistant melanomas .

- Structural Binding : diABZI agonists bind STING in an open conformation, while some CDNs adopt closed conformations .

Table 2: Therapeutic Outcomes and Challenges

- Antiviral Activity : diABZI agonist-1 reduces SARS-CoV-2 replication by activating IFN-β and IL-8 , while cGAMP shows minimal HRV16 inhibition .

- Safety: diABZI compounds induce STING-dependent PANoptosis (apoptosis, pyroptosis, necroptosis) and acute lung injury (ARDS) via DNA sensor upregulation (e.g., TLR9) . cGAMP is safer but less efficacious.

Biological Activity

The compound diABZI (compound 3), a dimeric amidobenzimidazole, has emerged as a potent non-nucleotide-based agonist of the stimulator of interferon genes (STING) pathway, which plays a crucial role in the immune response against tumors and viral infections. This article focuses on the biological activity of diABZI, highlighting its mechanisms, efficacy in preclinical models, and potential clinical applications.

Overview of STING and diABZI

The STING pathway is activated by cyclic GMP-AMP (cGAMP), leading to the production of type I interferons (IFNs) and pro-inflammatory cytokines. Unlike classical cyclic nucleotide-based STING agonists, diABZI maintains an open conformation while activating STING, which may enhance its bioavailability and therapeutic potential .

Key Characteristics of diABZI

| Property | Details |

|---|---|

| Chemical Formula | C₄₂H₅₁N₁₃O₇P₂ - 3HCl |

| Molecular Weight | 959.3 g/mol |

| Solubility | 2 mg/ml in water |

| CAS Number | 2138299-34-8 |

| Mechanism of Action | Activates STING, inducing IFN and cytokines |

diABZI activates the STING pathway by competing with cGAMP for binding to STING, leading to downstream signaling that enhances adaptive immunity. The activation results in increased production of type I IFNs and other pro-inflammatory cytokines, which are critical for mobilizing tumor-specific CD8 T cells and enhancing anti-tumor immunity .

Case Studies and Research Findings

- Tumor Regression in Colorectal Cancer Models

- Enhanced Cytotoxicity in T Cell Immunotherapy

-

Induction of PANoptosis

- A study reported that diABZI induces a unique form of cell death known as PANoptosis in lung tissue, characterized by activation of caspase pathways and increased levels of Gasdermin D and MLKL proteins. This suggests potential applications in treating infections characterized by severe inflammation .

Comparative Analysis with Other STING Agonists

The following table compares diABZI with other known STING agonists:

| Agonist | Type | Administration Route | Efficacy | Notes |

|---|---|---|---|---|

| diABZI | Non-nucleotide | Intravenous | Significant tumor regression | Maintains open conformation |

| 2'3'-cGAMP | Nucleotide | Intratumoral | Durable regressions in tumor models | High affinity for STING |

| DMXAA | Natural compound | Intratumoral | Variable efficacy; challenges in trials | Structural model for further development |

Q & A

Q. What is the molecular mechanism of diABZI STING agonist-3 in activating the STING pathway?

diABZI STING agonist-3 binds directly to the STING protein, inducing dimerization and phosphorylation of downstream effectors like TBK1 and IRF3. This triggers type I interferon (IFN) responses, as demonstrated in FRET assays (IC50 = 0.32 nM) and reporter-cell-based assays (EC50 = 31.62 nM) . Unlike cyclic dinucleotides (CDNs), diABZI is a non-nucleotide agonist, bypassing cGAS and directly activating STING, which enhances its utility in cGAS-deficient models .

Q. How do structural features of diABZI STING agonist-3 influence its bioactivity?

The compound contains a diamidobenzimidazole core with fluorinated aromatic groups, which improve binding affinity to STING variants (e.g., WT, REF, and Q alleles). The 2'-fluoro modification enhances stability and cellular uptake, while its tautomeric properties (e.g., dynamic equilibrium between imidazole and benzimidazole forms) may optimize interactions with STING’s hydrophobic binding pocket . Solubility in DMSO (166.49 mM) and rapid intracellular cleavage of prodrug derivatives (e.g., pivaloyloxymethyl esters) further enhance bioavailability .

Q. What experimental models are suitable for evaluating diABZI STING agonist-3 in cancer immunotherapy?

Key models include:

- In vitro : THP1-Dual KI-hSTING-R232 reporter cells (EC50 = 27 nM) for quantifying IFN-β secretion .

- Ex vivo : Mouse splenocytes treated with diABZI (25 ng/mL induces ~70% cell death via Annexin V/PI staining), revealing lymphocyte-specific cytotoxicity .

- In vivo : Syngeneic colorectal tumor models (e.g., CT-26), where diABZI regresses tumors and prolongs survival, with 80% of mice remaining tumor-free post-treatment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported EC50 values across different STING agonists?

Variability in EC50 values (e.g., diABZI STING agonist-3 vs. STING agonist-8) often arises from differences in:

- Cell lines : Human-specific vs. murine-adapted STING alleles (e.g., THP1-Dual KI-hSTING-R232 vs. RAW264.7 macrophages) .

- Assay conditions : Lipid transfection requirements for CDNs vs. direct permeability of non-nucleotide agonists like diABZI .

- STING dimerization kinetics : SPR and molecular dynamics simulations reveal that diABZI stabilizes STING’s “closed” dimer conformation more effectively than CDNs, altering downstream signaling thresholds .

Q. What role does tautomerism play in diABZI’s binding to STING?

Tautomerism in diABZI’s benzimidazole moiety allows conformational flexibility, enabling π-π stacking and hydrogen bonding with STING’s Phe-147 and Arg-238 residues. Computational modeling shows that the tautomeric equilibrium shifts toward the bioactive form in STING’s hydrophobic pocket, enhancing binding affinity (Kd < 1 nM) . This dynamic behavior may explain its superior activity over rigid CDN analogs .

Q. How can researchers optimize diABZI derivatives for reduced cytotoxicity while retaining STING activation?

Strategies include:

- Prodrug engineering : Phosphorylated or acyloxymethyl prodrugs (e.g., diABZI-C2-NH2) improve solubility and reduce off-target cytotoxicity by delaying intracellular activation .

- Dosage titration : Subtherapeutic doses (0.1–1 μg in murine lung models) limit PANoptosis (simultaneous apoptosis, necroptosis, and pyroptosis) while maintaining antiviral effects .

- Combination therapies : Co-administration with PD-1 inhibitors or IL-18 blockers mitigates excessive inflammation in STING hyperactivation scenarios .

Q. What are the implications of STING agonist-3’s cross-species variability for translational research?

diABZI exhibits stronger activation of human STING compared to murine variants due to sequence divergence in the ligand-binding domain (e.g., human Arg-232 vs. murine Gln-266). Researchers must validate findings in humanized STING mouse models or primary human immune cells to ensure clinical relevance . For example, diABZI’s anti-SARS-CoV-2 activity was confirmed in human airway epithelial cells but required dose adjustments in murine models .

Methodological Considerations

Q. How should researchers design dose-response studies for diABZI STING agonist-3?

- In vitro : Use a range of 0.1–10 μM, monitoring IFN-β secretion (ELISA) and phospho-TBK1/IRF3 (Western blot) at 16-hour endpoints to capture delayed STING activation .

- In vivo : Administer via endotracheal (0.1–1 μg) or intravenous routes (1–5 mg/kg), with tissue harvesting at 2–24 hours post-treatment to assess STING dimerization (non-reducing PAGE) and cytokine profiles (multiplex assays) .

Q. What controls are essential for validating STING-specific effects?

- Genetic controls : STING-knockout cells or mice to confirm on-target activity .

- Pharmacological controls : Co-treatment with STING inhibitors (e.g., C-176) or TBK1/IKKε inhibitors (e.g., BX795) to block downstream signaling .

- Negative controls : Inactive tautomers or scrambled analogs of diABZI to rule out off-target effects .

Q. How can researchers address diABZI’s instability in aqueous solutions?

Prepare fresh stock solutions in DMSO and dilute in culture media immediately before use. For in vivo studies, use lyophilized formulations reconstituted in PBS with <1% DMSO to prevent aggregation. Stability assays (HPLC) should confirm compound integrity post-reconstitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.